molecular formula C4H5F3O B1351138 2-(2,2,2-Trifluoroethyl)oxirane CAS No. 407-12-5

2-(2,2,2-Trifluoroethyl)oxirane

Cat. No. B1351138
CAS RN: 407-12-5
M. Wt: 126.08 g/mol
InChI Key: KSAGWVJHDZAMEZ-UHFFFAOYSA-N
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Description

“2-(2,2,2-Trifluoroethyl)oxirane” is a chemical compound with the molecular formula C4H5F3O . It is also known by other names such as “(2,2,2-Trifluoroethyl)oxirane”, “4,4,4-Trifluoro-1,2-epoxybutane”, and "MFCD00156048" .


Synthesis Analysis

The synthesis of “2-(2,2,2-Trifluoroethyl)oxirane” has been reported in several studies. For instance, a study reported an oxytrifluoromethylation method for the construction of oxazoles and furans motif and the concurrent incorporation of a 2,2,2‐trifluoroethyl group at the aromatic C5‐position .


Molecular Structure Analysis

The molecular structure of “2-(2,2,2-Trifluoroethyl)oxirane” has been determined and is available in databases like PubChem . The InChI code for the compound is “1S/C4H5F3O/c5-4(6,7)1-3-2-8-3/h3H,1-2H2” and the InChI key is "KSAGWVJHDZAMEZ-UHFFFAOYSA-N" .


Chemical Reactions Analysis

The chemical reactions involving “2-(2,2,2-Trifluoroethyl)oxirane” have been studied in various contexts. For example, a study reported a three-component strategy for the synthesis of 4-cyano-1,2,3-triazoles using 2,2,2-trifluoroethyl ketones .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2,2,2-Trifluoroethyl)oxirane” include a molecular weight of 126.08 g/mol, a computed XLogP3-AA of 1.4, and a topological polar surface area of 12.5 Ų . It also has a rotatable bond count of 1 and a covalently-bonded unit count of 1 .

Scientific Research Applications

Chiral Resolution Reagent

(2,2,2-Trifluoroethyl)oxirane derivatives have been employed as enantiopure chiral resolution reagents. One such compound, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, has shown effectiveness in reacting with a variety of α-chiral primary and secondary amines. This allows for the straightforward identification and quantification of diastereomeric products, utilizing methods such as NMR and HPLC (Rodríguez-Escrich et al., 2005).

Synthesis of α-Hydroxy-β-Triflamido Esters

In another application, the oxirane ring of 3-alkyl- and 3-arylglycidic esters was opened with trifluoromethanesulfonamide under heterogeneous conditions. This process yielded α-hydroxy-β-triflamido esters in a regio- and stereoselective manner. The nature of the base, phase transfer catalyst, and solvent presence were critical parameters in this synthesis (Lupi et al., 2005).

Polymer Synthesis

Furthermore, 2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)methyl]oxirane, a derivative, has been used in the synthesis of polymers. The ring-opening polymerization of this compound, initiated by boron trifluoride etherate, led to the creation of new polymers with specific molecular weights and structures, as characterized by NMR and IR (Li Zhan-xiong, 2012).

Weak Hydrogen Bond Studies

The oxirane-trifluoromethane dimer has been investigated to understand weak hydrogen bonds. This research utilized Fourier transform microwave spectroscopy and ab initio calculations to analyze the C-H...O and C-H...F-C hydrogen bonds, contributing to the understanding of weak hydrogen interactions in molecular chemistry (Alonso et al., 2004).

Synthesis of Polyfluorinated Tertiary Alcohols

2,2-Bis(trifluoromethyl)oxirane, a closely related compound, has been used in the synthesis of polyfluorinated tertiary alcohols. This process involved the regioselective ring opening by various nucleophiles, yielding materials with CH2C(CF3)2OH groups. The reactions with both nucleophilic and electrophilic reagents offered a simple route to synthesize compounds with specific chemical groups (Petrov, 2002).

Analysis of Pre-Reactive Complexes

Studies have also focused on the pre-reactive complexes involving oxiranes. For instance, the rotational spectrum and angular geometry of a pre-reactive complex of oxirane and F2 were characterized. This research provides insights into the chemical reactions and structures of such complexes (Evans et al., 1997).

Synthesis of Acylglycerols

Trifluoroacetic anhydride-catalyzed opening of the oxirane system has been explored for synthesizing 2-monoacylglycerols and symmetrical triacylglycerols. This method offers a new route to create potential prodrug frameworks (Stamatov & Stawinski, 2005).

Configuration Analysis of Fluorinated Compounds

Research on 2,2-bis(trifluoromethyl)oxirane revealed insights into the configuration of CF3 groups in such molecules. This study, which included rotational spectroscopy and quantum chemical calculations, provided valuable information on the molecular structure and behavior of fluorinated compounds (Cooke & Minei, 2012).

Ambient Temperature Polymerization

Oxiranes have been used in ambient temperature polymerization processes. The hexafluoroantimonate/hydrolysis reaction initiated cationic curing of oxirane monomers, a technique applicable in adhesive formulations. This research contributes to the field of polymer chemistry and materials science (Broomfield et al., 2012).

Synthesis of Antifungal Drugs

Finally, 2-(2,2,2-Trifluoroethyl)oxirane derivatives have been crucial in the synthesis of azole antifungal drugs. The preparation and crystallographic characterization of these intermediates have been vital in developing new medicinal compounds (Patel et al., 2009).

Safety and Hazards

“2-(2,2,2-Trifluoroethyl)oxirane” is considered a hazardous chemical. It is a highly flammable liquid and vapor that causes severe skin burns and eye damage . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(2,2,2-Trifluoroethyl)oxirane . For instance, its reactivity might be influenced by the pH and the presence of specific nucleophiles. Additionally, factors like temperature and light could affect its stability.

properties

IUPAC Name

2-(2,2,2-trifluoroethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O/c5-4(6,7)1-3-2-8-3/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSAGWVJHDZAMEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382183
Record name 2-(2,2,2-trifluoroethyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2,2-Trifluoroethyl)oxirane

CAS RN

407-12-5
Record name 2-(2,2,2-trifluoroethyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,2,2-trifluoroethyl)oxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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